molecular formula C15H17F2N3O B1663793 6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one CAS No. 391681-51-9

6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one

Cat. No. B1663793
M. Wt: 293.31 g/mol
InChI Key: AUVZNKJXGYXDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one, also known as PF-06282999, is a novel small molecule inhibitor that has gained significant attention in the scientific research community. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Compounds similar to 6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one have been synthesized through various methods. For instance, 1-alkyl-5-phenyl-4(1H)pyrimidinones, which share structural similarities, can be synthesized by condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine (Beck & Gajewski, 1976).

  • Chemical Reactivity and Structure : Studies have shown that highly substituted pyrimidine rings, like those in related compounds, can be distorted from planarity and exhibit significant differences in supramolecular aggregation (Trilleras et al., 2008).

Biomedical Applications

  • Antiviral Properties : Some derivatives of pyrimidin-4(3H)-one have demonstrated virus-inhibiting properties, particularly against type 1 human immunodeficiency virus (HIV-1) (Novikov et al., 2004).

  • Antimicrobial and Anticancer Activities : Pyrazole derivatives with pyrimidin-4(3H)-one structures have been evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than reference drugs (Hafez et al., 2016).

  • Cardiotonic Activity : Certain pyrimidine derivatives have been synthesized and evaluated for their cardiotonic activity, showing potential as positive inotropic agents (Dorigo et al., 1996).

  • Antiproliferative Activity Against Cancer Cell Lines : Derivatives of pyrido[1,2-a]pyrimidin-4-one have been studied for their antiproliferative effects against various human cancer cell lines, with some showing promising results (Mallesha et al., 2012).

Material Science and Molecular Studies

  • Molecular Structures and Reactivity : Research into the molecular structures of related compounds has provided insights into their polarized electronic structures and hydrogen-bonded assembly, which can be applicable in material science (Acosta et al., 2013).

properties

CAS RN

391681-51-9

Product Name

6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one

Molecular Formula

C15H17F2N3O

Molecular Weight

293.31 g/mol

IUPAC Name

4-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H17F2N3O/c1-8(12-10(16)6-5-7-11(12)17)13-9(2)14(21)19-15(18-13)20(3)4/h5-8H,1-4H3,(H,18,19,21)

InChI Key

AUVZNKJXGYXDKP-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F

SMILES

CC1=C(N=C(NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F

Canonical SMILES

CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F

synonyms

MC-1220;  6-[1-(2,6-Difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one
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